N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 897619-19-1
VCID: VC5133125
InChI: InChI=1S/C21H27N3O4S/c1-17-4-3-5-18(16-17)21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-6-8-20(28-2)9-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25)
SMILES: CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Molecular Formula: C21H27N3O4S
Molecular Weight: 417.52

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide

CAS No.: 897619-19-1

Cat. No.: VC5133125

Molecular Formula: C21H27N3O4S

Molecular Weight: 417.52

* For research use only. Not for human or veterinary use.

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide - 897619-19-1

Specification

CAS No. 897619-19-1
Molecular Formula C21H27N3O4S
Molecular Weight 417.52
IUPAC Name N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide
Standard InChI InChI=1S/C21H27N3O4S/c1-17-4-3-5-18(16-17)21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-6-8-20(28-2)9-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25)
Standard InChI Key XIIQMYXXBLNSES-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Introduction

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring, a sulfonyl group, and a methyl substitution on a benzamide backbone. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds.

Potential Biological Activities

Compounds with similar structures, such as N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, have shown significant interactions with biological targets, particularly in the central nervous system. They act as selective ligands for dopamine receptors, which are implicated in neuropsychiatric disorders. Additionally, these compounds may exhibit potential as acetylcholinesterase inhibitors, suggesting applications in treating neurodegenerative diseases like Alzheimer's disease.

Synthesis and Applications

The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide would likely involve multiple synthetic routes similar to those used for related compounds. These routes often include the formation of the piperazine ring, introduction of the sulfonyl group, and attachment of the benzamide moiety.

CompoundMolecular FormulaKey Features
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamideNot specified in search results, but similar to C22H30ClN3O5S for related compounds.Piperazine ring, sulfonyl group, methylthio substitution.
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamideNot specifiedPiperazine ring, sulfonyl group, methyl substitution on benzamide.

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